molecular formula C15H15N5O3 B2986127 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide CAS No. 2034397-75-4

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide

Cat. No.: B2986127
CAS No.: 2034397-75-4
M. Wt: 313.317
InChI Key: JIIHJQMUERJBRJ-XYPYZODXSA-N
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N5O3 and its molecular weight is 313.317. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Imaging Applications

  • N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide and its derivatives have been used in the synthesis of novel compounds for potential PET (Positron Emission Tomography) imaging applications. This includes the synthesis of compounds like N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which may be used for imaging of IRAK4 enzyme in neuroinflammation (Wang et al., 2018).

Heterocyclization Reactions and Biological Evaluation

  • The compound has been involved in diverse heterocyclization reactions, leading to the formation of various pyrazolo and pyrimidine derivatives. These derivatives have been evaluated for their potential as anticancer and anti-inflammatory agents. For instance, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents have been explored (Rahmouni et al., 2016).

Antiviral Activities

  • Research has also been conducted on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities, especially against avian influenza virus H5N1. This highlights the potential of derivatives of this compound in antiviral research (Hebishy et al., 2020).

Medicinal Chemistry Strategies

  • In medicinal chemistry, strategies have been developed to avoid rapid metabolism by aldehyde oxidase (AO) in derivatives of this compound. This is crucial for enhancing the efficacy of drugs developed from these compounds, especially in the treatment of conditions like prostate cancer (Linton et al., 2011).

Synthesis of Novel Heterocycles

  • Synthesis techniques have been developed for creating novel heterocycles incorporating the compound. These techniques are valuable in expanding the range of available pharmaceuticals and therapeutic agents. Examples include the synthesis of substituted 3-phenyl-6h-pyrazolo[4,3-d]isoxazoles (Holzer & Hahn, 2003).

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c16-9-12-15(18-8-7-17-12)22-11-3-1-10(2-4-11)20-14(21)13-5-6-19-23-13/h5-8,10-11H,1-4H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIHJQMUERJBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=NO2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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